molecular formula C12H15ClFN B15323162 3-(2-Chloro-4-fluorobenzyl)piperidine

3-(2-Chloro-4-fluorobenzyl)piperidine

Cat. No.: B15323162
M. Wt: 227.70 g/mol
InChI Key: SKESYGNRVFJYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-4-fluorobenzyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-chloro-4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorobenzyl)piperidine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorobenzyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl piperidines.

Scientific Research Applications

3-(2-Chloro-4-fluorobenzyl)piperidine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorobenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorobenzyl)piperidine: Similar structure but lacks the chloro substituent.

    3-(2-Chlorobenzyl)piperidine: Similar structure but lacks the fluoro substituent.

    3-(4-Fluorobenzyl)piperidine: Similar structure but lacks the chloro substituent.

Uniqueness

3-(2-Chloro-4-fluorobenzyl)piperidine is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This dual substitution can influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15ClFN

Molecular Weight

227.70 g/mol

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methyl]piperidine

InChI

InChI=1S/C12H15ClFN/c13-12-7-11(14)4-3-10(12)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2

InChI Key

SKESYGNRVFJYRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.